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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information and addresses potential questions regarding

the discontinuation of the clinical development of Opigolix (ASP-1707), a former investigational

oral gonadotropin-releasing hormone (GnRH) antagonist. The development of Opigolix was

discontinued by Astellas Pharma in April 2018.[1][2] This resource aims to offer insights into the

plausible scientific and clinical factors that may have led to this decision, based on available

Phase II clinical trial data.

Frequently Asked Questions (FAQs)
Q1: What was the primary indication for which Opigolix was being developed?

A1: Opigolix was primarily being investigated for the treatment of endometriosis-associated

pelvic pain.[1][3] Additionally, it was evaluated in a Phase IIa clinical trial for the treatment of

rheumatoid arthritis in postmenopausal women.[4]

Q2: Was the discontinuation of Opigolix development due to a lack of efficacy?

A2: The decision was likely multifactorial and not due to a complete lack of efficacy in

endometriosis. The Phase II TERRA study did demonstrate a statistically significant dose-

related reduction in overall pelvic pain, dysmenorrhea, and non-menstrual pelvic pain

compared to placebo over 12 weeks.[3] However, the magnitude of the pain reduction,

particularly at lower doses, may not have met the threshold for a clinically meaningful
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improvement over placebo to warrant progression to Phase III trials, especially considering the

competitive landscape. For instance, the mean change from baseline in the numeric rating

score (NRS) for overall pelvic pain was -1.56 for placebo, while the 3 mg and 5 mg doses of

Opigolix resulted in changes of -1.63 and -1.93, respectively.[3]

Furthermore, in a separate Phase IIa study for rheumatoid arthritis, Opigolix did not show any

clinical benefit.[4] The lack of efficacy in a secondary indication could have contributed to the

decision to halt the entire development program.

Q3: Were there significant safety concerns that led to the discontinuation of Opigolix?

A3: The available data from the TERRA study in endometriosis pointed to a dose-dependent

decrease in bone mineral density (BMD).[3] This is a known class effect of GnRH antagonists

due to the suppression of estrogen levels. While the BMD decrease with Opigolix was less

than that observed with the GnRH agonist leuprorelin, the long-term management of this side

effect, potentially requiring add-back therapy, could have been a consideration. A network

meta-analysis of oral GnRH antagonists also highlighted that higher doses are associated with

a greater impact on BMD.[5] Specific adverse event rates from the TERRA study are not

extensively detailed in the primary publication, but hypoestrogenic side effects are a general

concern with this class of drugs.

Troubleshooting and Experimental Design
Considerations
Q1: We are designing a preclinical study for a novel GnRH antagonist. What can we learn from

the Opigolix experience?

A1: The Opigolix clinical trial results underscore the importance of demonstrating a robust and

clinically meaningful efficacy signal over placebo. It is crucial to carefully select endpoints and

have a clear understanding of the minimal clinically important difference. Furthermore, early

and thorough assessment of the safety profile, particularly long-term effects like bone mineral

density loss, is critical. Developing a strategy to mitigate known class-specific adverse events,

such as considering an integrated add-back therapy component in the development plan, could

be advantageous.

Q2: How did the patient population in the Opigolix trials influence the outcomes?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31067329/
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32075475/
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31067329/
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://www.researchgate.net/publication/367280681_Efficacy_and_safety_of_oral_gonadotropin-releasing_hormone_antagonists_in_moderate-to-severe_endometriosis-associated_pain_a_systematic_review_and_network_meta-analysis
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://www.benchchem.com/product/b15570190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: The TERRA study enrolled women with endometriosis-associated pelvic pain.[3] The

heterogeneity of endometriosis and the subjective nature of pain assessment can contribute to

a significant placebo response, making it challenging to demonstrate the efficacy of a new

treatment. Future trial designs could consider more objective biomarkers of endometriosis

activity, if validated, to supplement patient-reported pain scores.

Data Summary
Table 1: Efficacy of Opigolix in Endometriosis-
Associated Overall Pelvic Pain (TERRA Study) - Change
from Baseline in Numeric Rating Scale (NRS) at Week 12

Treatment Group Mean Change in NRS (95% CI)

Placebo -1.56 (-1.91, -1.21)

Opigolix 3 mg -1.63 (-1.99, -1.27)

Opigolix 5 mg -1.93 (-2.27, -1.60)

Opigolix 10 mg -2.29 (-2.64, -1.94)

Opigolix 15 mg -2.13 (-2.47, -1.79)

(Data sourced from the TERRA study

publication)[3]

Table 2: Efficacy of Opigolix in Rheumatoid Arthritis -
ACR20 Response Rate at Week 12

Treatment Group ACR20 Response Rate

Placebo Not specified in abstract

Opigolix 30 mg twice daily Did not improve response rates

(Data sourced from the Phase 2a study

publication in rheumatoid arthritis)[4]
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Opigolix Mechanism of Action: GnRH Antagonism
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Caption: Mechanism of action of Opigolix as a GnRH antagonist.

Logical Flowchart: Potential Reasons for Opigolix
Discontinuation
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Caption: Inferred logical pathway to the discontinuation of Opigolix development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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